2-(4-Methoxy-phenylsulfanylmethyl)-piperidine
Description
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NOS/c1-15-12-5-7-13(8-6-12)16-10-11-4-2-3-9-14-11/h5-8,11,14H,2-4,9-10H2,1H3 |
InChI Key |
IMKRALCTTFTFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine generally follows a nucleophilic substitution pathway starting from a halogenated piperidine derivative or a piperidine with a suitable leaving group, followed by reaction with a 4-methoxyphenylthiol or its equivalent.
Detailed Synthetic Procedure
A representative synthesis involves the following steps:
Preparation of 2-bromomethyl-piperidine intermediate :
The piperidine ring is functionalized at the 2-position with a bromomethyl group. This can be achieved by bromination of the corresponding 2-methylpiperidine or by substitution of a suitable precursor with bromine reagents under controlled conditions.Nucleophilic substitution with 4-methoxyphenylthiol :
The bromomethyl-piperidine intermediate is reacted with 4-methoxyphenylthiol (4-methoxybenzenethiol) in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The thiolate ion generated attacks the bromomethyl group, forming the thioether linkage.Purification and isolation :
After completion of the reaction, monitored by Thin Layer Chromatography (TLC), the mixture is quenched with water, and the product is extracted using organic solvents such as chloroform or ethyl acetate. The crude product is purified by recrystallization or column chromatography.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Bromination or halogenation | Room temperature to 50°C; bromine source (e.g., NBS) | Controlled addition to avoid overbromination |
| Nucleophilic substitution | DMF solvent; NaH or K2CO3 base; 0–25°C initially, then room temperature | Stirring for 30–60 minutes, reaction monitored by TLC |
| Workup and purification | Quenching with cold water; extraction with chloroform/ethyl acetate | Drying over anhydrous sodium sulfate; evaporation under reduced pressure |
Representative Yields and Characterization
- Yields for the nucleophilic substitution step typically range from 70% to 85%, depending on the purity of reagents and reaction time.
- The product is characterized by:
- Infrared spectroscopy (IR) : Characteristic C–S stretching vibrations around 700–750 cm⁻¹ and aromatic methoxy group absorption near 1240 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- $$^{1}H$$ NMR shows aromatic protons of the 4-methoxyphenyl group, methylene protons adjacent to sulfur, and piperidine ring protons.
- $$^{13}C$$ NMR confirms the presence of aromatic carbons, methoxy carbon, and piperidine carbons.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to the molecular weight of 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine.
Alternative Synthetic Routes
Use of Electrophilic N-Substituted 2-Bromoacetamide Intermediates
According to recent studies, electrophilic N-aryl or N-alkyl substituted 2-bromoacetamides can be used as intermediates for the synthesis of piperidine derivatives bearing sulfonyl or sulfanyl groups. The procedure involves:
- Formation of N-substituted 2-bromoacetamide by reaction of amines with bromoacetyl bromide.
- Reaction of this intermediate with sodium hydride and piperidine in DMF at low temperature.
- Subsequent nucleophilic substitution with aryl thiols.
This method allows for the preparation of diverse N-substituted piperidine derivatives with good yields and purity.
Hydrogenation of Pyridine Precursors
Another approach involves the catalytic hydrogenation of 2-(4-methoxyphenylsulfanylmethyl)pyridine to the corresponding piperidine. This method uses:
- Transition metal catalysts such as ruthenium, rhodium, or cobalt.
- Hydrogen gas under controlled pressure and temperature.
- Suitable solvents like water or alcohols.
This approach is advantageous for stereoselective synthesis and can be combined with functional group tolerance, but it requires specialized equipment and catalysts.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution on 2-bromomethylpiperidine | 2-bromomethylpiperidine + 4-methoxyphenylthiol | NaH or K2CO3, DMF, 0–25°C, 30–60 min | 70–85 | Straightforward, moderate conditions | Requires preparation of bromomethyl intermediate |
| Electrophilic N-substituted 2-bromoacetamide route | N-substituted 2-bromoacetamide + piperidine + aryl thiol | NaH, DMF, 0–5°C to RT, stirring 30–40 min | 65–80 | Versatile for derivatives | Multi-step, sensitive to moisture |
| Catalytic hydrogenation of pyridine precursor | 2-(4-methoxyphenylsulfanylmethyl)pyridine | Ru, Rh, or Co catalyst, H2 gas, 25–100°C, solvent | 60–90 | Stereoselective, direct piperidine formation | Requires catalyst and high pressure |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenylsulfanylmethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-phenylsulfanylmethyl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine with key analogs:
Substituent Effects on Piperidine Nitrogen
- COB-3 (small alkyl group on piperidine N, biphenyl ester): Exhibits a 14-fold increase in potency compared to KAB-18 (phenylpropyl group on piperidine N), with elimination of non-nAChR-related actions. IC50: ~0.73 μM (calcium accumulation assay) .
- PPB-6 (N-isopropyl group, benzyl-substituted succinimide): Combines a small alkyl group on N with a bulky benzoyl group, showing enhanced potency and selectivity for neuronal nicotinic receptors (nAChRs) .
- However, this could also increase metabolic susceptibility .
Aromatic Substituent Modifications
- APB-10 (4-methoxyphenyl on piperidine alkyl chain): Shows minor differences in potency compared to APB-6 (4-chlorophenyl), suggesting that electron-donating groups (e.g., -OCH3) vs.
- 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (from pepper root): The 4-methoxy group enhances lipophilicity and may facilitate membrane penetration, as observed in natural piperidine alkaloids .
Sulfur-Containing Analogs
- Thiophene-piperidine hybrids (e.g., 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile): Sulfur atoms in thiophene rings improve π-π stacking interactions with aromatic residues in target proteins. However, the sulfanylmethyl (-S-CH2-) linker in 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine may offer greater conformational flexibility compared to rigid thiophene systems .
Anti-Acetylcholinesterase (AChE) Piperidines
- Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine): Demonstrates exceptional AChE inhibition (IC50 = 0.56 nM) due to the bulky 4'-benzylsulfonyl group, which optimizes hydrophobic interactions with the enzyme’s active site. The 4-methoxy group in 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine may similarly enhance binding but likely with lower potency due to reduced bulk .
Data Tables
Table 1: Pharmacological Profiles of Selected Piperidine Derivatives
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | PSA (Ų) | Solubility | Metabolic Stability |
|---|---|---|---|---|
| 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine | 2.8 | 29.1 | Moderate (DMSO) | Low (CYP3A4 substrate) |
| COB-3 | 3.5 | 45.3 | Low | Moderate |
| Compound 21 | 4.2 | 75.6 | Poor | High (stable) |
Key Research Findings and Trends
Substituent Size and Potency : Small alkyl groups on the piperidine nitrogen (e.g., COB-3) enhance potency for nAChRs, while bulky groups (e.g., 4'-benzylsulfonyl in Compound 21) improve AChE inhibition .
Sulfur Linkers : Sulfanylmethyl groups offer flexibility but may reduce metabolic stability compared to rigid sulfur heterocycles (e.g., thiophenes) .
Biological Activity
2-(4-Methoxy-phenylsulfanylmethyl)-piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a methoxy group and a phenylsulfanylmethyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine is CHNOS, with a molecular weight of approximately 225.34 g/mol. The presence of the methoxy group and the sulfur-containing phenyl moiety are significant in determining the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with nucleophilic sites in enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes.
Biological Activity Data
Research on 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine indicates several areas of interest regarding its biological activity:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects in cancer cell lines, indicating a possible role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Interaction | Potential inhibition of enzymes |
Case Studies
Several case studies have explored the biological implications of compounds similar to 2-(4-Methoxy-phenylsulfanylmethyl)-piperidine:
- Case Study 1 : A study on piperidine derivatives indicated that modifications to the piperidine ring can enhance anticancer activity by increasing binding affinity to target proteins involved in cell proliferation.
- Case Study 2 : Research on phenylsulfanyl compounds has shown that these structures can exhibit significant antimicrobial effects, suggesting that the presence of the sulfanyl group may contribute to these properties.
Pharmacological Research Findings
Recent pharmacological studies have focused on the development of new derivatives based on the piperidine scaffold. These studies emphasize structure-activity relationships (SAR) that could lead to more potent and selective compounds.
- SAR Studies : Variations in substituents on the piperidine ring have been systematically evaluated to optimize biological activity.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of related compounds, providing insights into their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
